molecular formula C11H18Cl2N2O B3808054 3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride

3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride

Cat. No. B3808054
M. Wt: 265.18 g/mol
InChI Key: QTTMADZFXZPJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a related compound, “4-(3-aminophenyl)benzonitrile (AP-PhCN)”, has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .

Mechanism of Action

Target of Action

The primary target of 3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride is the Folate Receptor Alpha (FolRα) . This receptor is overexpressed in various types of cancers, including ovarian and endometrial cancers . The compound binds to FolRα with high affinity, leading to its internalization into target positive cells .

Mode of Action

The compound interacts with its target, FolRα, through a process known as Suzuki–Miyaura cross-coupling . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions . The compound is linked to a cytotoxic payload, 3-aminophenyl-hemiasterlin, through a cathepsin-sensitive linker that can be cleaved in the tumor microenvironment or upon internalization into tumor cells . This results in the release of the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) inside the cell .

Biochemical Pathways

The released cytotoxin, SC209, targets tubulin, a key protein involved in cell division . By disrupting tubulin dynamics, SC209 inhibits cell division and induces cell death . SC209 has a reduced potential for drug efflux via the P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties. It is stable in circulation with no change in the drug–antibody ratio (DAR) for up to 21 days . It has a half-life of 6.4 days in mice, suggesting a prolonged presence in the body to exert its therapeutic effects .

Result of Action

The compound’s action results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . Its potent and specific preclinical efficacy supports its clinical development for treating patients with FolRα-expressing cancers, including ovarian, endometrial, and non–small cell lung cancer .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the cleavage of the linker and the release of the cytotoxic payload . Additionally, the overexpression of FolRα in certain cancer cells can enhance the compound’s efficacy

properties

IUPAC Name

3-(3-aminophenyl)-N,N-dimethylpropanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9;;/h3-5,8H,6-7,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTMADZFXZPJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride
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3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride
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3-(3-aminophenyl)-N,N-dimethylpropanamide dihydrochloride

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